N-Boc-2-chlorobenzyl-glycine
Description
BenchChem offers high-quality N-Boc-2-chlorobenzyl-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2-chlorobenzyl-glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHXPHJYOPXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: N-Substituted Glycine Peptoid Monomers for Research
Executive Summary: The Peptoid Advantage
N-substituted glycines (peptoids) represent a pivotal evolution in peptidomimetics.[1] Unlike peptides, where the side chain is attached to the
-
Proteolytic Stability: The absence of the amide proton and the N-alkylation renders the backbone unrecognizable to most proteases, significantly extending half-life in vivo.
-
Structural Diversity: The synthesis of peptoids allows for the incorporation of hundreds of commercially available primary amines, vastly exceeding the diversity of the 20 natural amino acids.
This guide details the technical execution of peptoid synthesis, focusing on the "Sub-monomer" method—the industry standard for generating N-substituted glycine monomers directly on the solid phase.[3][4]
Structural Chemistry & Monomer Strategy
The fundamental decision in peptoid research is the source of the monomer unit. Unlike peptide synthesis, which relies almost exclusively on pre-made Fmoc-amino acids, peptoid synthesis offers two distinct routes.
The Two Routes: Monomer vs. Sub-monomer
| Feature | Route A: Sub-monomer Method (Recommended) | Route B: Monomer Method (Traditional) |
| Mechanism | Two-step assembly on-resin (Acylation + Displacement).[2][5] | Single-step coupling of pre-made Fmoc-N-substituted glycine. |
| Monomer Source | In situ generation using primary amines. | Must be synthesized or purchased (expensive/limited). |
| Diversity | High: >500 commercially available primary amines. | Low: Limited commercial catalog; custom synthesis required. |
| Cost | Low (Reagents are cheap commodity chemicals). | High (Fmoc-monomers are costly). |
| Application | High-throughput library generation; Drug discovery. | Block co-polymers; Specific sequence insertions.[5] |
Decision Matrix
Use the following logic flow to determine the appropriate synthetic strategy for your project.
Figure 1: Strategic decision matrix for selecting between Sub-monomer and Fmoc-Monomer synthesis routes.
Protocol: Solid-Phase Sub-monomer Synthesis
The sub-monomer method (developed by Zuckermann et al.) is the robust standard for research. It builds the N-substituted glycine monomer directly on the resin in two steps: Acylation and Displacement .[2]
The Chemical Cycle
-
Acylation: A bromoacetyl group is attached to the secondary amine on the resin.[2][5]
-
Displacement: A primary amine displaces the bromide via an SN2 reaction, installing the side chain and regenerating the secondary amine for the next cycle.[5]
Figure 2: The iterative Sub-monomer synthesis cycle.
Detailed Experimental Workflow
Reagents Required:
-
Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).
-
Acylation Cocktail: 0.6 M Bromoacetic acid + 50% (v/v) N,N'-diisopropylcarbodiimide (DIC) in DMF.
-
Displacement Solution: 1.0–2.0 M Primary Amine in NMP (N-methyl-2-pyrrolidone).
-
Wash Solvents: DMF, DCM, Methanol.
Step-by-Step Protocol:
-
Resin Preparation:
-
Swell Rink Amide resin in DMF for 20 minutes.
-
Deprotect Fmoc group (20% Piperidine/DMF, 2 x 10 min).
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
-
Step 1: Acylation (The Backbone):
-
Add Acylation Cocktail (approx. 5–10 equivalents relative to resin loading).
-
Agitate at room temperature for 20 minutes .
-
Wash: DMF (3x).
-
Note: This step creates the reactive bromoacetyl intermediate.
-
-
Step 2: Displacement (The Side Chain):
-
Add Displacement Solution (Primary amine, 10–20 equivalents).
-
Agitate at room temperature for 30–60 minutes .
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Note: This step defines the "monomer" identity.
-
-
Validation (The Chloranil Test):
-
Crucial: Standard Kaiser (Ninhydrin) tests do not work reliably on the secondary amines present in peptoids.
-
Protocol: Transfer a few resin beads to a small tube. Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.
-
Result:
-
Blue/Green Beads: Positive (Secondary amine present = Successful Displacement).
-
Colorless/Yellow: Negative (Acylation complete or failed displacement).
-
-
-
Cleavage:
-
Treat resin with 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O for 2 hours.
-
Filter and precipitate in cold diethyl ether.
-
Advanced Technical Insights
Handling "Difficult" Monomers (Anilines)
Aromatic amines (anilines) are weak nucleophiles and often react sluggishly in the displacement step, leading to deletion sequences.
-
Solution: Use Silver Salts to catalyze the reaction.[6]
-
Protocol Modification: Add 0.5 equivalents of Silver Perchlorate (AgClO₄) or Silver Triflate (AgOTf) to the displacement solution. The silver precipitates the bromide (AgBr), driving the equilibrium forward.
Cis/Trans Isomerism
Unlike peptides, which predominantly adopt a trans conformation across the amide bond, peptoids exist as a mixture of cis and trans rotamers due to the N-substitution.
-
Impact on QC: This often results in broad or split peaks on HPLC chromatograms.
-
Verification: To confirm purity, run the HPLC column at elevated temperature (60°C). The rapid interconversion of rotamers at high heat will often coalesce the split peaks into a single sharp peak, confirming the species is chemically pure.
References
-
Zuckermann, R. N., et al. (1992).[5][7] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[5] Link
-
Horn, T., et al. (2004). "Incorporation of Chemically Diverse Functionalities into Peptoids via the Submonomer Method." Biopolymers.[5] Link
-
Proulx, C., et al. (2015).[8] "Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers." Journal of Organic Chemistry. Link
-
Culf, A. S., & Ouellette, R. J. (2010).[5] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link
-
Tran, H., et al. (2011).[5] "Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets." Journal of Visualized Experiments (JoVE).[5][9] Link
Sources
- 1. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]
- 3. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
A-Technical-Guide-to-the-Solubility-of-N-Boc-2-chlorobenzyl-glycine-in-Organic-Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. N-Boc-2-chlorobenzyl-glycine is a protected amino acid derivative of significant interest in the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. It covers the theoretical principles governing solubility, a detailed, field-proven experimental protocol for solubility determination using the shake-flask method, and robust analytical quantification via High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers with the necessary knowledge to confidently and accurately assess the solubility of N-Boc-2-chlorobenzyl-glycine, ensuring reproducible and reliable results for process development and optimization.
Introduction: The Critical Role of Solubility
N-Boc-2-chlorobenzyl-glycine is a non-standard amino acid derivative used as a building block in organic synthesis.[1] Its structure combines a polar glycine backbone, a lipophilic N-tert-butoxycarbonyl (Boc) protecting group, and a moderately hydrophobic 2-chlorobenzyl side chain. This unique combination of functional groups results in a nuanced solubility profile that is highly dependent on the chosen solvent system.
Understanding the solubility of this compound is paramount for several reasons:
-
Reaction Optimization: Ensuring that reactants are fully dissolved is key to achieving optimal reaction rates and yields.
-
Purification Processes: Solubility data is crucial for developing effective crystallization, precipitation, and chromatographic purification methods.
-
Formulation Development: For compounds intended for biological screening, solubility in relevant delivery solvents is a primary consideration.
This guide will provide both the theoretical underpinnings and a practical, step-by-step approach to systematically determine the solubility of N-Boc-2-chlorobenzyl-glycine.
Theoretical Considerations: Predicting Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of N-Boc-2-chlorobenzyl-glycine presents several key features that influence its solubility:
-
N-Boc Group: The tert-butoxycarbonyl group is bulky and non-polar, contributing to increased solubility in lipophilic, non-polar, and some polar aprotic solvents.
-
Glycine Backbone: The carboxylic acid and amide functionalities of the glycine core can participate in hydrogen bonding, which can enhance solubility in polar, protic solvents.[2]
-
2-Chlorobenzyl Side Chain: The phenyl ring is hydrophobic, while the chlorine atom adds a degree of polarity. This side chain contributes to solubility in aromatic and chlorinated solvents.
Based on these structural features, we can predict a general trend of moderate to good solubility in a range of common organic solvents, with lower solubility expected in highly polar, protic solvents like water and non-polar aliphatic hydrocarbons.
Experimental Determination of Solubility: A Practical Guide
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Materials and Reagents
-
N-Boc-2-chlorobenzyl-glycine (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Analytical balance
Experimental Workflow: The Shake-Flask Method
The following diagram outlines the workflow for the shake-flask solubility determination method.
Detailed Experimental Protocol
-
Preparation: To a series of glass vials, add an excess amount of N-Boc-2-chlorobenzyl-glycine (e.g., 20-30 mg). The presence of undissolved solid at the end of the experiment is crucial.[4]
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours).[5] It is advisable to run a time-course experiment (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm or 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: Perform a precise serial dilution of the filtered supernatant with the same solvent to ensure the final concentration is within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.
Analytical Quantification by HPLC-UV
A reversed-phase HPLC method is generally suitable for the quantification of N-Boc protected amino acids.[][]
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~220 nm (or the λmax of the 2-chlorobenzyl chromophore)
-
Column Temperature: 25 °C
Calibration: A calibration curve must be prepared by dissolving a known mass of N-Boc-2-chlorobenzyl-glycine in the mobile phase to create a series of standards of known concentrations. The peak area of the analyte is then plotted against concentration to generate a linear regression.
Data Interpretation and Presentation
The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or mol/L.
Table 1: Example Solubility Data for N-Boc-2-chlorobenzyl-glycine at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 3.1 | >100 | >0.35 |
| Ethyl Acetate | 4.4 | 85.2 | 0.30 |
| Acetonitrile | 5.8 | 63.5 | 0.22 |
| Methanol | 5.1 | 45.1 | 0.16 |
| Isopropanol | 3.9 | 30.7 | 0.11 |
| Water | 10.2 | <0.1 | <0.0003 |
Note: The data in this table is illustrative and should be determined experimentally.
Conclusion
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-Boc-2-chlorobenzyl-glycine in organic solvents. By following the detailed shake-flask protocol and utilizing a robust HPLC-UV method for quantification, researchers can obtain accurate and reproducible solubility data. This information is invaluable for the efficient design and optimization of synthetic routes, purification strategies, and formulation development, ultimately accelerating the drug discovery and development process.
References
-
Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of amino acids by using capillary electrophoresis. Journal of chemical and engineering data, 52(4), 1436-1440. [Link]
-
Avdeef, A. (2012). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [Link]
-
ChemBK. (2024). N-Boc-N-benzyl-glycine. [Link]
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in analytical chemistry and instrumentation, 4, 117-212. [Link]
-
IUPAC. (2017). Solubility Data Series. [Link]
-
Chemistry LibreTexts. (2023). Factors Affecting Solubility. [Link]
-
PubChem. (n.d.). N-Boc-(2'-Chlorophenyl)glycine. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]
Sources
Precision Synthesis of N-Substituted Glycines (Peptoids)
From Primary Amines to Sequence-Defined Oligomers
Executive Summary
This technical guide details the synthesis of N-substituted glycines, the fundamental units of peptoids.[1] Unlike peptides, where side chains are attached to the
This guide prioritizes the Sub-monomer Solid-Phase Synthesis method, the industry standard for generating sequence-defined peptoids directly from primary amines. We also cover solution-phase reductive amination for specific monomer isolation.
Part 1: Theoretical Framework & Mechanistic Principles
The Peptoid Architecture
The synthesis of N-substituted glycines represents a paradigm shift from traditional peptide chemistry. By moving the side chain to the nitrogen, the backbone becomes achiral and flexible, eliminating hydrogen bond donors.[2]
-
Peptide: Side chain on
(Chiral). Amide proton available for H-bonding. -
Peptoid: Side chain on
(Achiral).[2][4] No amide proton (tertiary amide).
The Sub-monomer Advantage
Traditional peptide synthesis couples pre-made N-protected amino acids. Peptoid synthesis, however, builds the monomer on the resin in two steps.[5] This "Sub-monomer" approach eliminates the need for N-protected monomers, allowing the direct use of hundreds of commercially available primary amines as side-chain sources.
The Two-Step Cycle:
-
Acylation: A haloacetic acid (typically Bromoacetic acid) is activated and coupled to the resin-bound amine.[5]
-
Displacement: A primary amine displaces the halide via an
mechanism, regenerating a secondary amine for the next cycle.[3]
Figure 1: The Iterative Sub-monomer Cycle.[2][6] The process alternates between creating an electrophile (bromoacetamide) and introducing diversity via nucleophilic displacement.[5]
Part 2: Solid-Phase Synthesis Protocol (The Gold Standard)
Reagents & Causality
-
Resin (Rink Amide): Generates a C-terminal amide upon cleavage. Preferred for stability and mimicking native peptide termini.[7]
-
Bromoacetic Acid (BrAA): Chosen over chloroacetic acid because bromide is a superior leaving group, accelerating the displacement step. Note: Chloroacetic acid is used only when the amine contains a heterocycle sensitive to alkylation (e.g., unmodified histidine).
-
DIC (N,N'-Diisopropylcarbodiimide): Activates the BrAA.[5] Unlike EDC, the urea byproduct of DIC is soluble in organic solvents (DMF), preventing instrument clogging.
-
Solvent (DMF): A polar aprotic solvent is strictly required to stabilize the transition state of the
displacement reaction.
Step-by-Step Protocol
Scale: 100 mg Rink Amide Resin (0.6 mmol/g loading).
| Step | Action | Reagents/Conditions | Mechanistic Purpose |
| 1. Swelling | Incubate resin | DMF (20 min) | Exposes reactive sites within the polystyrene matrix. |
| 2. Deprotection | Remove Fmoc | 20% Piperidine in DMF (2 x 10 min) | Exposes the initial amine handle. |
| 3. Acylation | Add Reagents | 1.2 M Bromoacetic acid in DMF (0.85 mL)+ Pure DIC (0.15 mL)Time: 20 min at 35°C (or 40 min RT) | Forms the active acyl bromide/anhydride in situ to acylate the resin amine. |
| 4. Wash | Rinse Resin | DMF (3 x 1 min) | Removes excess activated acid and urea byproducts. |
| 5. Displacement | Add Amine | 1.0 M Primary Amine in DMFTime: 30-60 min at 35°C | The primary amine attacks the |
| 6. Wash | Rinse Resin | DMF (3 x 1 min) | Removes excess amine and HBr salts. |
| 7. Monitoring | Validation | Chloranil Test (See Sec 4.1) | Verifies the presence of the secondary amine (Positive = Blue).[8][9] |
Critical Optimization:
For "difficult" amines (sterically hindered, e.g.,
Part 3: Solution-Phase Synthesis (Reductive Amination)
While solid-phase is superior for oligomers, solution-phase synthesis is useful for preparing specific N-substituted glycine monomers (e.g., for use as standards or when a specific amine is too expensive to use in excess on resin).
The Reductive Amination Workflow
This method avoids the risk of over-alkylation (formation of quaternary ammonium salts) inherent in direct alkylation of amines with haloacetates.
Protocol:
-
Imine Formation: React Glyoxylic acid (or ethyl glyoxylate) with the Primary Amine in Methanol/DCM.
-
Dehydration: Add drying agent (
) to drive equilibrium toward the imine. -
Reduction: Add Sodium Borohydride (
) or Sodium Cyanoborohydride ( ). -
Hydrolysis (if ester used): Saponify with LiOH to yield the free acid N-substituted glycine.
Figure 2: Reductive Amination Pathway. This route selectively produces the mono-N-alkylated product.
Part 4: Quality Control & Troubleshooting
The Chloranil Test (Crucial)
The standard Kaiser test (ninhydrin) detects primary amines. Peptoid synthesis generates secondary amines. Therefore, the Kaiser test is prone to false negatives. You must use the Chloranil test.[9]
-
Reagents: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.[10]
-
Procedure: Add reagents to a few resin beads.[9][11] Wait 5 minutes.
-
Interpretation:
-
Blue/Green Beads: Positive (Secondary amine present). Desired result after Displacement.
-
Colorless/Yellow Beads: Negative (Amine acylated). Desired result after Acylation.
-
Common Failure Modes
| Issue | Symptom | Root Cause | Remediation |
| Truncated Sequence | Mass spec shows [M-Monomer] | Incomplete Acylation | Double couple the Bromoacetic acid step. Ensure DIC is fresh. |
| Diketopiperazine (DKP) | Loss of first 2 residues | Cyclization of di-peptoid | Avoid Fmoc-deprotection of the 2nd residue for long periods. Keep the 3rd coupling rapid. |
| N-Terminal Acetylation | Mass +42 Da | Reaction with solvent | Avoid using Acetic Anhydride capping unless explicitly intended. |
References
-
Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[12][13] Journal of the American Chemical Society. [Link][13]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.[3] Molecules. [Link][2][3][4][5][6][13][14][15][16][17][18]
-
Horn, T., Lee, B. C., Dill, K. A., & Zuckermann, R. N. (2004). Incorporation of Chemically Diverse Functionalities into Peptoids via Solid-Phase Submonomer Synthesis. Bioconjugate Chemistry. [Link]
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[9] Peptide Research. (The Chloranil Test Protocol).[9][10][11][18] [Link]
Sources
- 1. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence-defined peptoids via iterative exponential growth - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01296A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Submonomer synthesis of peptoids containing trans -inducing N -imino- and N -alkylamino-glycines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00717C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempep.com [chempep.com]
- 12. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 13. Zuckermann, R.N., Kerr, J.M., Kent, S.B.H. and Moos, W.H. (1992) Efficient method for the preparation of peptoids [oligo (N-substituted) glycines] by submonomer solid-phase synthesis. Journal of American Chemical Society, 114(26), 10646-10647.doi10.1021/ja00052a076 - References - Scientific Research Publishing [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guide to Solid-Phase Peptide Synthesis Using the Boc/Bzl Strategy with N-Boc-Glycine
Introduction: The Rationale for the Boc/Bzl Strategy in Modern Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support.[1] This methodology simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing.[1] Within the landscape of SPPS, two primary strategies have dominated: the Fmoc/tBu and the Boc/Bzl approaches.[2] While the Fmoc/tBu method is prevalent due to its milder cleavage conditions, the classic Boc/Bzl strategy remains a powerful and often superior choice for synthesizing long or complex peptide sequences.[3][4]
This guide focuses on the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme, a method grounded in graduated acid lability.[2] The temporary Nα-amino protecting group, Boc, is labile to moderate acids like trifluoroacetic acid (TFA), while the semi-permanent side-chain protecting groups, typically benzyl-based ethers and esters, require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for removal.[2][4] This differential stability is the cornerstone of the strategy's success.
We will detail a comprehensive protocol centered on the incorporation of N-Boc-Glycine. Glycine, as the simplest amino acid, lacks a chiral α-carbon and a reactive side chain, making it an ideal, non-racemizable building block in peptide synthesis.[5] The principles and steps outlined here are broadly applicable to the incorporation of other N-Boc-protected amino acids, including those with side chains protected by benzyl-type groups (e.g., 2-chlorobenzyl, benzyl), which are critical for preventing unwanted side reactions during synthesis.[6]
Principle of the Method: A Stepwise Approach to Peptide Assembly
The Boc/Bzl SPPS workflow is a cyclical process involving four key stages for each amino acid addition: deprotection, neutralization, coupling, and washing.[7] The entire process begins with the anchoring of the C-terminal amino acid to a solid support (resin) and concludes with the simultaneous cleavage of the completed peptide from the resin and the removal of all side-chain protecting groups.
The causality behind this cycle is precise chemical control. The Nα-Boc group "caps" the amino terminus to prevent self-polymerization, allowing only the carboxyl group to be activated for peptide bond formation.[8] After coupling, this cap is removed to present a new free amine for the next cycle. Side-chain protecting groups (e.g., benzyl groups) remain intact throughout these cycles, ensuring the integrity of the final peptide.[4]
Materials and Reagents
Successful synthesis is predicated on the quality of the materials. The following table summarizes the essential components.
| Component | Description & Purpose | Common Examples |
| Resin (Solid Support) | Insoluble polymer bead to which the C-terminal amino acid is anchored. Choice of resin determines the C-terminal functionality (acid or amide). | Merrifield Resin (for peptide acids), PAM Resin (increased acid stability), MBHA/BHA Resin (for peptide amides).[9] |
| Amino Acids | N-α-Boc protected amino acids. Side chains must be protected with acid-stable groups (e.g., Benzyl type). | N-Boc-Gly-OH, N-Boc-Ala-OH, N-Boc-Ser(Bzl)-OH, N-Boc-Asp(OBzl)-OH. |
| Coupling Reagents | Activate the C-terminal carboxyl group of the incoming amino acid to facilitate amide bond formation. | DCC (Dicyclohexylcarbodiimide), HBTU, TBTU, PyBOP.[2][3] |
| Boc Deprotection Reagent | Removes the temporary N-α-Boc group. | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3][9] |
| Neutralization Base | Neutralizes the protonated N-terminus (TFA salt) after deprotection to yield a free amine ready for coupling. | 5-10% Diisopropylethylamine (DIEA) in DCM.[4][7] |
| Solvents | Used for resin swelling, washing, and as reaction media. Must be high purity and anhydrous. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA). |
| Cleavage Reagent | Strong acid to cleave the peptide from the resin and remove side-chain protecting groups. | Anhydrous Hydrofluoric Acid (HF), Trifluoromethanesulfonic acid (TFMSA).[3][9] |
| Scavengers | Cation scavengers added during deprotection and cleavage to prevent side reactions with sensitive residues (Trp, Met, Cys). | Dithioethane (DTE), Thioanisole, Phenol.[4][9] |
Detailed Experimental Protocol
This protocol details the manual synthesis of a peptide sequence starting with Glycine attached to a Merrifield resin.
Phase 1: Resin Preparation and N-Boc-Glycine Anchoring
-
Rationale: The first amino acid must be covalently linked to the solid support. For Merrifield (chloromethyl) resins, the cesium salt method is preferred as it proceeds via an SN2 reaction that minimizes the risk of racemization.[9]
-
Resin Swelling: Place Merrifield resin (1.0 g, ~0.5-1.0 mmol/g substitution) in a reaction vessel. Swell the resin in DCM (10-15 mL/g) for 1 hour with gentle agitation.
-
Draining: Drain the solvent by filtration.
-
Attachment of Boc-Glycine: Add the pre-formed cesium salt of N-Boc-Glycine (2-4 equivalents relative to resin substitution) dissolved in DMF. Agitate the mixture at 50°C for 12-24 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of diisopropylethylamine and methanol in DCM. This prevents the formation of failure sequences. Wash again with DCM (3x).
-
Drying: Dry the resin under vacuum to obtain the Boc-Gly-Merrifield resin.
Phase 2: The Peptide Elongation Cycle
For each subsequent amino acid, perform the following four steps. This cycle is the core of the synthesis process.[1]
Sources
- 1. bachem.com [bachem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. peptide.com [peptide.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chempep.com [chempep.com]
A Comparative Guide to N-Boc Peptoid Synthesis: Submonomer vs. Building Block Methodologies
Introduction: The Significance of Peptoids in Modern Drug Discovery
Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science.[1][2] Their structural similarity to peptides, combined with their inherent resistance to proteolytic degradation, enhanced cell permeability, and reduced immunogenicity, makes them highly attractive candidates for therapeutic development.[1][2] The ability to precisely control the sequence of N-substituted side chains allows for the creation of diverse chemical libraries and the rational design of molecules with specific functions.[3][4]
The synthesis of these versatile molecules is primarily accomplished through solid-phase techniques, with two dominant strategies: the submonomer method and the building block method . This application note provides a detailed comparative analysis of these two approaches for the synthesis of N-Boc protected peptoids, offering researchers and drug development professionals the insights needed to select the optimal strategy for their specific research goals. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer a clear, comparative summary to guide your experimental design.
Core Principles: A Fork in the Synthetic Road
The choice between the submonomer and building block method hinges on a trade-off between the commercial availability of starting materials and the efficiency of the monomer incorporation cycle.
The Submonomer Method: A Two-Step Iterative Approach
The submonomer method, developed by Zuckermann and colleagues, is the most common and versatile approach to peptoid synthesis.[1] It involves a two-step iterative cycle for each monomer addition: an acylation step followed by a nucleophilic displacement step.[4][5]
-
Acylation: The synthesis begins with a resin-bound amine, which is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC).[1][5]
-
Displacement: The resulting haloacetamide intermediate then undergoes nucleophilic substitution by a primary amine (the "submonomer"), which introduces the desired side chain.[4][5]
This two-step cycle is repeated until the desired peptoid sequence is assembled. The use of a wide variety of commercially available primary amines is a key advantage of this method, allowing for the facile incorporation of a vast chemical diversity into the peptoid sequence.[1]
The Building Block Method: A Single-Step Coupling
The building block approach streamlines the monomer incorporation into a single coupling step, analogous to standard solid-phase peptide synthesis (SPPS).[6][7] In this method, pre-synthesized N-substituted glycine monomers, protected with a suitable group such as Fmoc or Boc, are coupled to the resin-bound amine.[6][7]
This strategy is particularly amenable to automation and can be significantly accelerated using microwave-assisted synthesis.[6][7] However, the primary challenge lies in the synthesis of the diverse N-substituted glycine building blocks, which can be a multi-step and labor-intensive process.[6][7]
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the core synthetic cycles for both the submonomer and building block methods.
Caption: Submonomer Method Workflow.
Caption: Building Block Method Workflow.
Comparative Analysis: Submonomer vs. Building Block
The selection of a synthesis strategy should be based on a careful consideration of the project's specific needs. The following table provides a direct comparison of the two methods.
| Feature | Submonomer Method | Building Block Method |
| Monomer Incorporation | Two steps per monomer (acylation and displacement)[4][5] | One step per monomer (coupling)[6][7] |
| Starting Materials | Readily available primary amines and bromoacetic acid[1] | Requires synthesis of N-protected, N-substituted glycine monomers[6][7] |
| Chemical Diversity | High, due to the vast number of commercially available primary amines[1] | Limited by the availability or synthetic accessibility of building blocks[6][7] |
| Automation | Readily automated on standard peptide synthesizers[1][3] | Highly compatible with automated SPPS, especially with microwave assistance[6][7] |
| Synthesis Speed | Generally slower due to the two-step cycle per monomer. | Faster monomer incorporation cycle.[6][7] |
| Side Reactions | Potential for incomplete displacement or side reactions with certain amines. | Generally cleaner coupling reactions, similar to standard peptide synthesis. |
| Compatibility | Fully compatible with Fmoc-based solid-phase peptide synthesis.[3] | Fully compatible with standard Boc and Fmoc SPPS protocols.[6] |
| Ideal For | Rapid exploration of diverse side chains, library synthesis. | Synthesis of well-defined sequences with known building blocks, peptide-peptoid hybrids.[8] |
Detailed Protocols
The following protocols provide a starting point for performing both submonomer and building block synthesis of N-Boc peptoids. Optimization may be required based on the specific sequence and scale.
Protocol 1: N-Boc Peptoid Synthesis via the Submonomer Method
This protocol is adapted for manual synthesis on a 0.1 mmol scale using a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Bromoacetic acid
-
Primary amine (R-NH2)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
Drain the DMF and add a 20% piperidine in DMF solution. Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Acylation Step:
-
Prepare a solution of bromoacetic acid (0.6 M in DMF) and DIC (0.6 M in DMF).
-
Add the bromoacetic acid solution to the resin, followed by the DIC solution.
-
Agitate the reaction mixture for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (5x).
-
-
Displacement Step:
-
Prepare a 1 M solution of the desired primary amine in DMF.
-
Add the amine solution to the resin and agitate for 60-120 minutes at room temperature. The reaction time may need to be optimized for sterically hindered or less nucleophilic amines.[1]
-
Drain the solution and wash the resin with DMF (5x).
-
-
Iteration for Subsequent Monomers:
-
Repeat steps 2 and 3 for each subsequent monomer to be added to the peptoid chain.
-
-
N-Terminal Boc Protection (Optional):
-
After the final displacement step, the N-terminus will be a secondary amine. If N-terminal Boc protection is desired, react the resin-bound peptoid with Di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to collect the cleaved peptoid and wash the resin with additional TFA.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and dry the crude product.
-
-
Purification:
-
Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: N-Boc Peptoid Synthesis via the Building Block Method
This protocol assumes the availability of the required N-Boc-N-substituted glycine monomers and is suitable for automated or manual synthesis.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-Boc-N-substituted glycine building blocks
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling and Initial Deprotection:
-
Swell the Rink Amide resin in DMF.
-
If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF. If it is Boc-protected, deprotect with 50% TFA in DCM.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling Step:
-
Pre-activate the N-Boc-N-substituted glycine building block (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF for 5-10 minutes.
-
Add the activated building block solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Iteration for Subsequent Monomers:
-
Repeat steps 2 and 3 for each subsequent building block to be coupled.
-
-
Cleavage and Deprotection:
-
Follow the same procedure as in Protocol 1, step 6.
-
-
Purification:
-
Purify the crude peptoid by RP-HPLC.
-
Expert Insights and Troubleshooting
-
Submonomer Method Considerations:
-
Amine Quality: Ensure that primary amines are of high purity and, if supplied as salts, are properly converted to the free base before use.[11]
-
Steric Hindrance: For bulky or poorly reactive amines, increasing the reaction time, temperature, or using a more concentrated amine solution can improve displacement efficiency.[12]
-
Monitoring Reactions: While not as straightforward as with peptide synthesis, monitoring the disappearance of the bromoacetamide intermediate by mass spectrometry of a cleaved aliquot can be useful for troubleshooting.
-
-
Building Block Method Considerations:
-
Building Block Synthesis: The synthesis of N-Boc-N-substituted glycines can be challenging. Careful purification of these monomers is crucial for successful peptoid synthesis.
-
Racemization: While less of a concern than with alpha-substituted amino acids, it is important to use coupling conditions that minimize the risk of racemization if chiral building blocks are used.
-
Conclusion: Selecting the Right Tool for the Job
Both the submonomer and building block methods are powerful tools for the synthesis of N-Boc peptoids. The submonomer method offers unparalleled flexibility for exploring a vast chemical space due to its use of readily available primary amines.[3] In contrast, the building block method provides a more streamlined and often faster approach for synthesizing well-defined sequences, provided the necessary monomers are in hand.[6][7]
The choice between these two methodologies will ultimately depend on the specific goals of the research project, the available resources, and the desired chemical diversity of the final peptoid library. By understanding the fundamental principles and practical considerations outlined in this application note, researchers can confidently select and implement the most appropriate synthetic strategy to advance their drug discovery and materials science endeavors.
References
-
National Center for Biotechnology Information. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. PubMed. Retrieved from [Link]
-
JoVE. (2022, June 20). Solid-Phase Submonomer Synthesis Of Peptoid Polymers & Self-Assembly l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
ScienceDirect. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Peptoid Building Blocks: Synthesis of Functionalized Aromatic Helix-Inducing Submonomers. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of the submonomer and building block approaches used for the synthesis of cyclic peptide-peptoid hybrids. Retrieved from [Link]
-
ACS Publications. (n.d.). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Field Guide to Optimizing Peptoid Synthesis. PubMed Central. Retrieved from [Link]
-
Frontiers. (2020, May 18). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 19). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. PubMed Central. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 7. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Optimization of HATU Coupling with N-Boc-2-chlorobenzyl-glycine
Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation
The synthesis of complex peptides and pharmaceutical intermediates frequently involves the coupling of sterically hindered amino acids, a process often plagued by low yields, slow reaction kinetics, and an increased risk of epimerization.[1][2] N-Boc-2-chlorobenzyl-glycine presents a notable challenge in this regard due to the steric bulk imparted by the 2-chlorobenzyl group. Overcoming this steric hindrance necessitates a robust and highly efficient coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has distinguished itself as a superior choice for such demanding couplings.[2][3][4] Its exceptional reactivity, stemming from the formation of a highly active OAt-ester, facilitates efficient amide bond formation where other reagents may falter.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to optimize HATU-mediated coupling reactions involving N-Boc-2-chlorobenzyl-glycine. We will delve into the mechanistic underpinnings of HATU activation, explore critical reaction parameters, and present detailed protocols for achieving high-yield, high-purity amide products.
The HATU Coupling Mechanism: A Stepwise Look at Amide Bond Formation
The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[5][6] This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[6]
The generally accepted mechanism proceeds as follows:
-
Deprotonation: The base deprotonates the carboxylic acid, forming a carboxylate anion.[7]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[6][7][8]
-
Active Ester Formation: The resulting HOAt anion then attacks the isouronium salt, generating the key OAt-active ester and releasing tetramethylurea as a byproduct.[6][7]
-
Nucleophilic Attack: The amine nucleophile then attacks the activated ester, forming the desired amide bond.[5] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, accelerating the coupling reaction.
Caption: Generalized workflow for HATU-mediated amide bond formation.
Key Optimization Parameters
Systematic optimization of the following parameters is crucial for maximizing the yield and purity of the coupled product.
| Parameter | Recommendation for N-Boc-2-chlorobenzyl-glycine | Rationale |
| Solvent | Aprotic polar solvents such as DMF or NMP are generally preferred.[3][6][9] | These solvents effectively dissolve the reactants and intermediates. NMP can be particularly beneficial for overcoming aggregation in challenging sequences.[9] |
| Base | A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended.[6][10] | These bases are strong enough to deprotonate the carboxylic acid without competing as nucleophiles. For sterically hindered couplings, 2-4 equivalents of base are often employed.[11] |
| Stoichiometry | A slight excess of HATU (1.1-1.5 equivalents) relative to the carboxylic acid is typically sufficient. | While effective, excess HATU should be avoided as it can lead to side reactions, including the guanidinylation of the amine.[2][12] |
| Temperature | The reaction is typically initiated at 0°C and then allowed to warm to room temperature. | Starting at a lower temperature can help control the initial exothermic reaction and minimize potential side reactions. Gentle heating can be applied if the reaction is sluggish, but this should be monitored carefully to prevent racemization.[9] |
| Reaction Time | Due to steric hindrance, extended reaction times (e.g., overnight) may be necessary.[9] | The progress of the reaction should be monitored by TLC or LC-MS to determine the optimal reaction time. |
| Order of Addition | Pre-activation of the carboxylic acid with HATU and the base for a few minutes before adding the amine is highly recommended.[2][5][6] | This minimizes the opportunity for the amine to react directly with HATU, a potential side reaction.[2][13] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-chlorobenzyl-glycine
This protocol outlines a general procedure for the synthesis of the starting material, which can be adapted from standard methods for N-Boc protection of amino acids.[14][15][16][17]
Materials:
-
2-Chlorobenzyl-glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chlorobenzyl-glycine in an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Add a solution of (Boc)₂O in dioxane or THF to the reaction mixture.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-2-chlorobenzyl-glycine, which can be further purified by crystallization or chromatography if necessary.
Protocol 2: Optimization of HATU Coupling with N-Boc-2-chlorobenzyl-glycine
This protocol provides a step-by-step guide for the coupling reaction.
Materials:
-
N-Boc-2-chlorobenzyl-glycine
-
Amine substrate
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-2-chlorobenzyl-glycine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Allow the mixture to pre-activate for 1-5 minutes at 0°C.
-
Add the amine substrate (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Mitigation of Side Reactions
A common side reaction in HATU couplings is the guanidinylation of the amine, where the amine attacks HATU directly.[2][20] This is more likely to occur if the amine is highly nucleophilic or if the carboxylic acid is sterically hindered and reacts slowly.[13][20]
Caption: Troubleshooting common issues in HATU coupling reactions.
Reaction Monitoring
The progress of the coupling reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
TLC: A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[19] A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation of the starting materials and the product.
-
LC-MS: Provides more detailed information, including the relative amounts of reactants and products, and can help identify any side products formed during the reaction. For reaction monitoring, sample preparation can be as simple as diluting an aliquot of the reaction mixture.
Conclusion
The successful coupling of sterically hindered amino acids like N-Boc-2-chlorobenzyl-glycine is a critical step in the synthesis of many valuable molecules. HATU stands out as a powerful tool for this purpose, offering high efficiency and reduced epimerization.[3][10] By carefully optimizing key reaction parameters such as solvent, base, stoichiometry, and temperature, and by employing a pre-activation strategy, researchers can overcome the challenges posed by steric hindrance and achieve high yields of the desired amide product. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of HATU-mediated couplings in your synthetic endeavors.
References
- HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Formation. (n.d.). Google Cloud.
- HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
- HATU - Efficient Peptide Coupling Reagent. (n.d.). APExBIO.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube.
- HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
- Hatu reaction. (2025, June 13). Reddit.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- HATU. (n.d.). Wikipedia.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PMC - NIH.
- How to get a better yield from the HATU reaction experiment? (2022, April 21). ResearchGate.
- Synthetic Reaction Monitoring Using UPLC-MS. (n.d.). Waters Corporation.
- Preparation method of Boc-glycine. (n.d.). Google Patents.
- Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
- Synthesis of Boc-Gly. (n.d.). PrepChem.com.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing.
- Experimental Procedures. (n.d.). The Royal Society of Chemistry.
- Can LC-MS and TLC results when monitoring a reaction live depend on work-up? (2023, June 5). Reddit.
- How can BOC-glycine be synthesized effectively? (2024, March 15). Guidechem.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 15). PubMed.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Monitoring Reactions by TLC. (n.d.). Wsu.
- Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. (n.d.). Benchchem.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. (2019, October 8). Wiley Analytical Science.
- Preparation method of Boc-glycine. (n.d.). Patsnap Eureka.
- Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PMC - NIH.
- Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. (n.d.). Benchchem.
Sources
- 1. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. apexbt.com [apexbt.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
- 14. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 20. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solid-Phase Synthesis of N-Boc-2-chlorobenzyl-glycine
Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that synthesizing sterically hindered amino acid derivatives like N-Boc-2-chlorobenzyl-glycine presents unique challenges that can lead to frustratingly low yields. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions, grounded in established chemical principles, to help you improve the efficiency and success of your synthesis.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues you may encounter. We will diagnose the potential root causes and provide actionable protocols to resolve them.
Q1: My final peptide yield is significantly lower than expected. Where do I even begin to troubleshoot?
A low final yield is a common but multifaceted problem. It can stem from inefficiencies at any stage: on-resin chain assembly, premature chain termination, or losses during the final cleavage and work-up. A systematic diagnostic approach is crucial to pinpoint the failure point. The first and most critical step is to determine whether the peptide was successfully synthesized on the resin in the first place.
The Diagnostic Workflow: Synthesis vs. Cleavage
The most effective initial step is a small-scale test cleavage . By cleaving the peptide from a minute amount of resin (10-20 mg) and analyzing the supernatant by mass spectrometry, you can quickly determine if the issue lies with the on-resin synthesis or the final cleavage and purification steps.[1]
Caption: A logical workflow for diagnosing the cause of low peptide yield.
Q2: My test cleavage shows very little of my target peptide. The coupling reaction seems to be the problem, even with standard activators. How can I drive this difficult coupling to completion?
This is the most common failure point for N-Boc-2-chlorobenzyl-glycine. The N-substituted 2-chlorobenzyl group presents significant steric hindrance, which slows down the acylation of the secondary amine and can lead to incomplete coupling.[2] Standard coupling reagents like DIC/HOBt are often insufficient.
Causality: Sterically hindered amines are poor nucleophiles. To achieve high coupling efficiency, you must use a highly reactive acylating agent to overcome the high activation energy of the reaction.[2] Modern uronium/aminium-based coupling reagents are designed for precisely this purpose.
Solutions:
-
Employ High-Efficiency Coupling Reagents: Switch to reagents known to be effective for hindered couplings. HATU and HCTU are excellent choices.[3][4] PyAOP is another powerful option. These reagents rapidly form highly reactive activated esters that can acylate even sluggish secondary amines.[3]
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling step twice. After the first coupling reaction, wash the resin and add a fresh solution of activated amino acid.[3]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.[3][4]
-
In Situ Neutralization: Combine the neutralization and coupling steps. This minimizes the time the deprotected amine is in its free base form, which can reduce aggregation and improve coupling yields in difficult sequences.[5]
-
Optimized Coupling Reagent Comparison
| Reagent | Activating Agent | Key Advantages | Considerations |
| HBTU/HCTU | HOBt/6-Cl-HOBt | Robust, common, cost-effective. | Can be slightly less potent than HATU for extreme cases. |
| HATU | HOAt | Generally considered more reactive due to the aza-group of HOAt, which accelerates the reaction.[4] | Higher cost. |
| PyAOP | HOAt | Excellent for hindered couplings, minimal racemization. | Phosphorus-based, may require different work-up. |
Experimental Protocol: Optimized Double Coupling
-
Following Boc-deprotection and neutralization, swell the resin in high-quality, amine-free DMF.[4]
-
In a separate vessel, pre-activate the incoming N-Boc-amino acid (3 eq.) with HATU (2.95 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
-
Filter and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat steps 2-4 for the second coupling.
-
Perform a Kaiser test to confirm the absence of primary amines (if the next residue is a standard amino acid). Note: This test will not work for the N-substituted glycine itself.
Q3: My mass spec analysis shows deletion sequences, specifically the one preceding the N-Boc-2-chlorobenzyl-glycine. What is causing this and how can I fix it?
This is a direct result of incomplete coupling at the previous cycle. If even a small percentage of the N-terminal amines fail to react, they will remain available to couple with the subsequent amino acid, leading to a peptide that is missing one residue (a deletion sequence).
Causality: The unreacted free amine from the failed coupling acts as a starting point for the rest of the synthesis, creating a truncated and difficult-to-separate impurity.
Solution: Implement a Capping Step
The most effective way to prevent deletion sequences is to permanently block any unreacted amines after the coupling step. This is achieved through "capping," typically with acetic anhydride.[3] Capped sequences are N-terminally acetylated and will not react further. Because they are shorter than the target peptide, they are usually much easier to remove during final purification.
Experimental Protocol: Acetic Anhydride Capping
-
After the coupling reaction is complete, wash the resin with DMF.
-
Prepare the capping solution: Acetic Anhydride / DIEA / DMF (e.g., in a 5:6:89 v/v/v ratio).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Filter and wash the resin extensively with DMF and DCM to remove all capping reagents before proceeding to the next deprotection step.
Caption: One cycle of Boc-based Solid-Phase Peptide Synthesis with an optional capping step.
Q4: The final cleavage from my Wang resin is giving me a low yield of crude peptide. How can I improve the cleavage efficiency?
Wang resin requires strongly acidic conditions for cleavage, typically using a high concentration of trifluoroacetic acid (TFA).[6] Inefficient cleavage can result from an inadequate cleavage cocktail, insufficient reaction time, or premature precipitation of the peptide.
Causality: During TFA-mediated cleavage, highly reactive carbocations are generated from the Boc group and other acid-labile side-chain protecting groups.[7] These cations can re-attach to nucleophilic residues in your peptide (like Trp or Met), causing unwanted side products and reducing the yield of the desired peptide. Scavengers are nucleophilic molecules added to the cleavage cocktail to "scavenge" or trap these reactive cations before they can cause damage.[7][8]
Solution: Use an Optimized Cleavage Cocktail and Protocol
For a peptide containing a 2-chlorobenzyl group and potentially other sensitive residues, a robust cleavage cocktail with appropriate scavengers is essential.
Recommended Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Purpose of Scavengers |
| Standard (TFA/TIS/H₂O) | 95 : 2.5 : 2.5 | TIS (Triisopropylsilane): A highly effective carbocation scavenger. Water: Helps with solubility and scavenges some species.[8][9] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | Phenol & Thioanisole: Scavengers for benzyl and other aromatic cations. EDT (Ethanedithiol): Protects tryptophan and helps cleave some protecting groups. Recommended for complex peptides.[8] |
Experimental Protocol: Final Cleavage and Precipitation
-
Wash the dried peptide-resin with DCM and allow it to dry thoroughly under vacuum.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) and cool it in an ice bath.
-
Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin through a fritted syringe and collect the filtrate. Wash the resin twice more with a small volume of fresh TFA.
-
Combine the filtrates. In a separate, larger tube, cool a volume of diethyl ether (at least 10 times the volume of the TFA filtrate) in an ice bath.
-
Slowly add the TFA filtrate dropwise to the cold, stirring ether. A white precipitate (your crude peptide) should form.
-
Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Frequently Asked Questions (FAQs)
Q: What is the best resin choice for synthesizing a peptide C-terminally ending with N-Boc-2-chlorobenzyl-glycine?
A: Both Wang resin and 2-Chlorotrityl chloride resin are suitable choices.
-
Wang Resin: Requires strong acid (e.g., >90% TFA) for cleavage. It is robust and widely used.[6]
-
2-Chlorotrityl Chloride Resin: This is a more acid-labile resin, allowing for cleavage under much milder acidic conditions (e.g., 1-2% TFA in DCM). This is highly advantageous if you want to generate a protected peptide fragment for further solution-phase chemistry.
Q: Are there alternatives to TFA for Boc deprotection if my peptide has other acid-sensitive groups?
A: While TFA is standard, milder acidic conditions can sometimes be used, though they may require longer reaction times or heating.[10][11] For example, using HCl in dioxane is a common alternative.[10] However, for routine SPPS, optimizing the TFA concentration and reaction time is usually the most practical approach.
Q: Can peptide aggregation be an issue with this N-substituted glycine derivative?
A: While the N-substitution prevents the formation of inter-chain hydrogen bonds at that specific residue, long or hydrophobic sequences are always prone to aggregation.[12] Using high-swelling resins (like PEG-based resins) or chaotropic salts (like LiCl) in the coupling mixture can help disrupt secondary structures and improve reaction efficiency.[3]
References
-
PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]
-
Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Retrieved from [Link]
-
CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. Retrieved from [Link]
- Google Patents. (2017). METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
-
IRIS. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]
-
PubMed. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Preventing Diketopiperazine with N-Backbone Protection
[1][2]
Topic: Mitigation of DKP formation using N-Boc-N-(2-chlorobenzyl)-glycine in Boc-SPPS. Applicable Chemistry: Boc/Bzl Solid-Phase Peptide Synthesis. Target Audience: Peptide Chemists, Process Chemists, and Drug Discovery Researchers.[1][]
Technical Deep Dive: The DKP Problem and the N-Benzyl Solution
Why does DKP form?
Diketopiperazine (DKP) formation is a deleterious side reaction where the free N-terminal amine of a resin-bound dipeptide attacks the C-terminal ester linkage.[1][] This intramolecular aminolysis cleaves the dipeptide from the resin, forming a cyclic byproduct (2,5-diketopiperazine) and terminating peptide chain growth.[]
Risk Factors:
-
Sequence: High risk when Glycine , Proline , or D-amino acids are at the C-terminus or penultimate position.[1][]
-
Conformation: The reaction requires a cis amide bond geometry (or a facile rotation to it) to allow the N-terminus to reach the ester carbonyl.[1]
-
Mechanism: In Boc chemistry, this typically occurs during the neutralization step (after TFA deprotection) before the third amino acid is coupled.[]
How N-Boc-N-(2-chlorobenzyl)-glycine Works
This reagent introduces a 2-chlorobenzyl (2-Cl-Bzl) protecting group onto the backbone nitrogen of the Glycine residue.[1][]
-
Steric Hindrance: The bulky 2-chlorobenzyl group creates significant steric bulk around the amide bond.[1] This prevents the dipeptide from adopting the specific conformation required for the nucleophilic attack on the resin ester.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the chlorine atom (via the benzyl ring) slightly reduces the nucleophilicity of the secondary amine compared to a standard benzyl group, further slowing the intramolecular cyclization rate.
-
Disruption of Aggregation: As a secondary benefit, the N-substituent disrupts hydrogen bonding (beta-sheet formation), improving solvation and coupling efficiency for difficult sequences.[1][]
Mechanism Visualization
The following diagram illustrates the competing pathways: the destructive DKP formation versus the successful chain elongation facilitated by the 2-chlorobenzyl protection.
Caption: Comparative pathway analysis showing how N-(2-chlorobenzyl) protection blocks the transition state for DKP formation, favoring chain elongation.[1][]
Experimental Protocols
Protocol A: Coupling N-Boc-N-(2-chlorobenzyl)-glycine
This derivative is a secondary amino acid and couples relatively easily to the growing chain.[1][]
-
Activation: Use standard activation methods. DIC/HOAt or HATU/DIEA are recommended to ensure complete conversion.[1][]
-
Stoichiometry: Use 3–4 equivalents of the amino acid and coupling reagent relative to resin loading.
-
Time: Allow coupling to proceed for 1–2 hours.
-
Monitoring: Standard Kaiser test may be inconclusive due to the nature of the protecting group. Use chloranil test or micro-cleavage LC-MS for verification.
Protocol B: Coupling the Next Amino Acid (Critical Step)
The presence of the bulky 2-chlorobenzyl group on the N-terminus makes the next coupling (acylation of the secondary amine) difficult.[1]
-
Reagents: Use highly reactive coupling agents.[1][]
-
Conditions:
-
Perform double coupling (2 x 2 hours) or extended coupling (overnight).
-
Elevated temperature (50°C) can drive the reaction but monitor for racemization of the incoming amino acid (especially Cys or His).[1]
-
-
Verification: The Chloranil Test is required here.[1] The Kaiser test detects primary amines; the Chloranil test detects secondary amines.
Protocol C: Final Cleavage & Removal
The 2-chlorobenzyl group is stable to TFA but is removed during the final Hydrogen Fluoride (HF) cleavage.[1]
-
Reagent: Anhydrous HF with scavengers (p-cresol, anisole).[1][]
-
Conditions: Standard "High HF" procedure (0°C for 60 mins).
-
Note: The 2-chlorobenzyl group is more acid-stable than the standard benzyl group, ensuring it survives the repetitive TFA treatments during Boc deprotection cycles.[]
Troubleshooting Center (FAQs)
Issue 1: "I am seeing low yields for the amino acid following the N-(2-chlorobenzyl)-glycine."
Diagnosis: Steric hindrance is preventing the acylation of the secondary amine. Solution:
-
Switch solvent to DCM or a DCM/DMF (1:[1]1) mixture. N-alkylated residues often couple better in less polar solvents which minimize solvation shell interference.[1][]
-
Use Bis-trichloromethyl carbonate (BTC) or Triphosgene for activation (in situ acid chloride formation) if HATU fails.[1]
-
Check the Chloranil test strictly.[1] Do not proceed until negative.
Issue 2: "Is this reagent compatible with Fmoc chemistry?"
Answer: No. The 2-chlorobenzyl group is generally too stable to be removed by the standard TFA cleavage used in Fmoc chemistry.[] It requires HF or TFMSA (strong acids).[1] In Fmoc chemistry, the equivalent strategy uses Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) backbone protection, which are acid-labile (TFA).[1][]
Issue 3: "Does the 2-chlorobenzyl group cause racemization?"
Answer: Glycine is achiral, so the residue itself cannot racemize.[] However, the coupling of the next amino acid onto the bulky secondary amine is slow.[] Slow coupling increases the risk of racemization for the incoming activated amino acid. Mitigation: Use HOAt or Oxyma as additives to suppress racemization during this difficult coupling step.[1][]
Issue 4: "Can I use this for positions other than Glycine?"
Answer: Yes, N-Boc-N-(2-Cl-Bzl) derivatives of other amino acids exist (e.g., Phenylalanine), but they are less common commercially.[1] The primary utility is for Glycine because Glycine is the most flexible residue and thus the biggest culprit in DKP formation.
Summary Data Table
| Parameter | Standard Glycine | N-Boc-N-(2-Cl-Bzl)-Glycine |
| DKP Risk | High (esp.[1][] with Pro/D-AA) | Negligible |
| Coupling Difficulty (Incoming) | Low | High (Steric hindrance) |
| Aggregation Potential | High (Beta-sheets) | Low (Disrupted H-bonds) |
| Deprotection (N-term) | TFA (removes Boc) | TFA (removes Boc, leaves 2-Cl-Bzl) |
| Final Removal | HF | HF |
| Detection Test | Kaiser (Primary Amine) | Chloranil (Secondary Amine) |
References
-
Merrifield, R. B. (1963).[1][] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[] Link[1]
-
Gisin, B. F., & Merrifield, R. B. (1972).[1][] Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis.[1][][3][4] Journal of the American Chemical Society, 94(9), 3102–3106.[] Link[1]
-
Isidro-Llobet, A., et al. (2009).[1][] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1][] Link[1]
-
ChemPep Inc. (n.d.).[1] Boc Solid Phase Peptide Synthesis: Side Reactions and DKP Formation.[1][3][4] ChemPep Technical Notes. Link
-
PubChem. (2025).[1] N-Boc-(2'-Chlorophenyl)glycine (Compound Summary). National Library of Medicine.[1] Link[1]
Technical Support Center: Peptoid Synthesis & Optimization
Division: Solid Phase Organic Synthesis (SPOS) Topic: Optimizing Fmoc vs. Boc Deprotection for N-Substituted Glycines (Peptoids) Current Status: ● Operational
Welcome to the Peptoid Synthesis Support Hub
User: Senior Research Chemist Subject: Optimization of N-terminal deprotection steps for N-substituted glycines.
Executive Summary
N-substituted glycines (peptoids) lack the amide hydrogen found in peptides, leading to a tertiary amide bond. This results in two critical synthetic challenges:
-
Steric Hindrance: The N-substituent obstructs the approach of deprotection reagents.[1]
-
Diketopiperazine (DKP) Formation: The lack of hydrogen bonding and the propensity for cis-amide conformers dramatically accelerate DKP formation at the dipeptide stage, leading to premature cleavage from the resin.[1]
This guide provides optimized protocols to mitigate these failures using Fmoc (base-labile) and Boc (acid-labile) strategies.[1]
Module 1: Fmoc Strategy – Suppressing DKP Formation
Ticket #: FMOC-OPT-042 Issue: "My product disappears after the second residue is added." Root Cause: The basic conditions of Fmoc removal (Piperidine) catalyze the intramolecular attack of the N-terminal amine onto the C-terminal ester, releasing the dipeptide as a cyclic DKP.[1]
The Mechanism of Failure
Unlike peptides, peptoids readily adopt a cis-amide conformation due to N-alkylation.[1] Upon Fmoc removal, the free secondary amine is spatially positioned to attack the resin linker.[1]
Figure 1: Mechanism of base-catalyzed Diketopiperazine (DKP) formation during Fmoc deprotection.[1]
Optimized Protocol: The "Fast & Bulky" Method
To prevent DKP, we must make the deprotection faster than the cyclization and use sterically hindered resins.[1]
1. Resin Selection (Critical):
-
Standard Wang Resin: AVOID. High risk of DKP.[1]
-
2-Chlorotrityl Chloride (2-CTC) Resin: RECOMMENDED. The bulky trityl group sterically hinders the backside attack required for DKP formation.[1]
2. Optimized Deprotection Cocktail: Standard 20% piperidine is often too slow for sterically hindered N-substituted glycines.[1] Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for rapid kinetics, but buffer it with piperidine/piperazine to scavenge dibenzofulvene.
| Component | Standard Protocol | Optimized Peptoid Protocol | Function |
| Base | 20% Piperidine | 2% DBU + 2% Piperidine | DBU drives rapid deprotection; Piperidine scavenges fulvene.[1] |
| Solvent | DMF | DMF or NMP | NMP often improves swelling for peptoids.[1][2] |
| Time | 2 x 10 min | 2 x 3 min | Short exposure minimizes DKP risk.[1] |
| Temperature | RT | RT (Do not heat) | Heat accelerates DKP formation significantly. |
Step-by-Step Workflow:
-
Wash: Drain resin and wash 3x with DMF.[1]
-
Deprotect: Add 2% DBU / 2% Piperidine in DMF (5 mL/g resin).
-
Agitate: Shake vigorously for 3 minutes .
-
Drain & Repeat: Drain and repeat step 2-3 once.
-
Wash: Immediately wash 5x with DMF to remove base traces.[1]
-
Coupling: Proceed immediately to the next coupling step. Do not let the resin sit in the deprotected state.[1]
Module 2: Boc Strategy – Acid Stability & Neutralization
Ticket #: BOC-PROTO-099 Issue: "Fmoc failed.[1] I need a robust alternative for difficult sequences." Solution: Boc chemistry eliminates DKP formation during deprotection because the amine remains protonated (acidic conditions).[1]
The Mechanism of Stability
In Boc synthesis, the deprotecting agent is Trifluoroacetic Acid (TFA). The resulting amine is a salt (
Optimized Protocol: In-Situ Neutralization
Traditional "drain-neutralize-wash-couple" cycles are dangerous for peptoids because the free amine sits on the resin.[1] We use In-Situ Neutralization to couple simultaneously as the amine is freed.[1]
Reagents:
-
Deprotection: Neat TFA (or 50% TFA/DCM).
-
Neutralization/Coupling: DIEA (Diisopropylethylamine) included with the coupling reagents.[1]
Step-by-Step Workflow:
-
Deprotection: Treat resin with neat TFA for 2 x 1 minute.[1] (Rapid flow wash is preferred).
-
Wash: Wash 3x with DCM, then 2x with DMF.[1] Do not add base yet.
-
Coupling Cocktail Prep:
-
Dissolve N-Boc-Peptoid monomer (0.2 M).[1]
-
Add Coupling Agent (e.g., HATU or PyBOP) (0.2 M).
-
Add DIEA (0.4 - 0.6 M) immediately before adding to resin.
-
-
Reaction: Add the cocktail to the protonated resin.
Module 3: Decision Matrix & Troubleshooting
Ticket #: DECISION-TREE-001 Subject: Choosing between Fmoc and Boc for Peptoid Libraries.
Figure 2: Strategic decision tree for selecting protection group chemistry based on sequence complexity and lab capabilities.
Troubleshooting FAQs
Q1: I am seeing a mass of [M-2] in my LCMS. What is this?
-
Diagnosis: This is likely an Imidazolone byproduct (if using Fmoc).
-
Fix: This occurs when the backbone amide nitrogen attacks the Fmoc carbonyl.[1] Avoid leaving the resin in base for extended periods.[1] Switch to the "Fast & Bulky" Fmoc protocol (Module 1).[1]
Q2: My yield drops drastically after the 5th residue in Fmoc synthesis.
-
Diagnosis: Peptoids form secondary structures (helices) that can aggregate.
-
Fix:
Q3: Can I use standard HBTU/HOBt coupling?
-
Diagnosis: HBTU is often insufficient for the sterically hindered secondary amines of peptoids.[1]
-
Fix: Upgrade to HATU or PyBOP or DIC/Oxyma .[1] These are more potent for N-substituted nucleophiles.[1]
References
-
Zuckermann, R. N., et al. (1992).[1] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[1] Link
-
Figliozzi, G. M., et al. (1996).[1] "Synthesis of N-substituted glycine peptoid libraries." Methods in Enzymology. Link
-
Kirshenbaum, K., et al. (1998).[1] "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure."[1] Proceedings of the National Academy of Sciences. Link
-
Pujals, S., et al. (2007).[1] "Mechanistic studies on the formation of diketopiperazines in solid-phase peptide synthesis." Journal of Peptide Science. Link
-
Coin, I., et al. (2007).[1] "Solid-phase synthesis of a cyclodepsipeptide: cotransin." Organic Letters. (Discusses DBU/Piperazine optimization). Link
Sources
- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 2. peptide.com [peptide.com]
- 3. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. renyi.hu [renyi.hu]
- 6. chem.uci.edu [chem.uci.edu]
Resolving difficult couplings with ortho-substituted benzyl peptoids
Status: Operational Ticket: #ORTHO-BN-COUPLING Severity: High (Experimental Stalling/Deletion Sequences) Assigned Specialist: Senior Application Scientist
The Mechanic's Corner: Why This Coupling Fails
Before attempting to fix the synthesis, you must understand the molecular geometry fighting against you. Ortho-substituted benzyl peptoids (e.g.,
The Steric Fortress Effect
In standard solid-phase sub-monomer synthesis, you are alternating between acylation and displacement.[1]
-
Displacement Step: The resin-bound bromoacetyl group is attacked by the primary amine. An ortho-substituent on the incoming amine acts as a shield, deflecting the nucleophilic nitrogen away from the electrophilic carbon.
-
Acylation Step (The Silent Killer): Once you successfully install the bulky residue, the next acylation is often where the synthesis actually fails. The secondary amine you just created is now buried under the ortho-substituent, making it inaccessible to the incoming activated bromoacetic acid.
Figure 1: The "Ortho-Effect" creates a rotational barrier that shields the nucleophilic amine, preventing chain extension and leading to deletion sequences.
Optimized Protocols: The "Nuclear" Option
Standard room-temperature protocols (DIC/DMF) will yield <20% conversion for these residues. You must switch to high-energy protocols.
Protocol A: The Displacement Step (Installing the Bulky Amine)
Goal: Force the bulky amine to displace the bromide.
| Parameter | Standard Condition | Ortho-Optimized Condition | Why? |
| Amine Conc. | 0.5 M | 1.5 M - 2.0 M | Mass action drives the reaction forward against the steric barrier. |
| Solvent | DMF | NMP (N-Methyl-2-pyrrolidone) | NMP allows for higher swelling of the resin and higher reaction temperatures. |
| Catalyst | None | KI (Potassium Iodide) - 0.1 M | In situ Finkelstein reaction converts the unreactive alkyl bromide to a highly reactive alkyl iodide. |
| Temperature | 25°C | 60°C - 75°C | Thermal energy is required to overcome the rotational energy barrier of the ortho-group. |
| Time | 30-60 min | 2 x 60 min (Double Coupling) | Refreshing the reagent ensures the concentration gradient remains high. |
Step-by-Step:
-
Dissolve the ortho-substituted benzylamine to 2.0 M in NMP.
-
Add KI to a final concentration of 0.1 M.
-
Add solution to the bromoacetylated resin.
-
Microwave Irradiation: 75°C for 5 minutes (Power: 10-15W, Ramp: 2 min).
-
Alternative (No Microwave): Shake at 60°C for 90 minutes.
-
-
Drain and repeat the step with fresh amine solution.
Protocol B: The Acylation Step (Extending Past the Bulky Amine)
Goal: Acylate the sterically hindered secondary amine you just created. This is the most common point of failure.
Reagent Choice:
-
Standard: Bromoacetic acid (0.6 M) + DIC (0.6 M).
-
High-Power: Bromoacetic acid (1.0 M) + DIC (1.0 M) + Oxyma Pure (1.0 M) .
The "Chloroacetyl" Trick: If standard bromoacetylation fails, switch to Chloroacetyl Chloride .
-
Warning: This is aggressive. Use 10 eq. Chloroacetyl Chloride + 10 eq. DIEA in DCM (anhydrous). This acylating species is smaller and more reactive than the activated ester formed by DIC.
Troubleshooting Workflow
Use this logic flow to diagnose where your synthesis is breaking down.
Figure 2: Diagnostic logic for identifying whether the failure occurs at the displacement or acylation stage.
Frequently Asked Questions (FAQ)
Q: Can I use HATU for the acylation step to improve yield? A: Generally, no . HATU is used for coupling carboxylic acids (like Fmoc-Peptoid-OH monomers). In the sub-monomer method, you are coupling Bromoacetic acid.[1] While you can activate Bromoacetic acid with HATU, it often leads to over-activation and side reactions (polymerization of the bromoacetic acid). Stick to DIC/Oxyma for the sub-monomer route. If you are doing monomer coupling (building the block in solution first), then HATU/HOAt is excellent.
Q: My resin turned black during the microwave step. Is it ruined? A: Likely, yes. Black resin indicates thermal degradation of the linker or the polymer matrix (especially if using Polystyrene resin).
-
Fix: Switch to ChemMatrix (PEG-based) resin, which has higher thermal stability and better swelling properties for bulky sequences. Reduce microwave temperature to 60°C and extend time.
Q: Why do you recommend Potassium Iodide (KI)?
A: This utilizes the Finkelstein reaction . The iodide ion (
Q: I see a mass of +12 or +14 on my LCMS. What is this? A:
-
+14 (Methylation): If using DCM as a solvent with weak nucleophiles, DCM can sometimes react (rare but possible). More likely, it is a misinterpretation of a side product.
-
+12 (Methylene bridge): This can occur if using formaldehyde-contaminated solvents, but in peptoid synthesis, look for incomplete deprotection or acetylation artifacts.
-
Common Artifact: If you see +42, that is acetylation (capping). If you see a mass corresponding to two bromoacetyl additions, you have a double-acylation event (rare in peptoids, common in peptides).
References
-
Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.
-
Horn, T., et al. (2004). "Calibration of Microwave-Assisted Peptoid Synthesis." Organic Letters.
-
Proulx, C., et al. (2016). "A Field Guide to Optimizing Peptoid Synthesis." ACS Polymers Au (Adapted from NIH/PMC reviews on Peptoid Optimization).
-
Unciti-Broceta, A., et al. (2009). "Microwave-assisted solid-phase synthesis of peptoids." Nature Protocols.
-
Code, C., et al. (2014). "Optimization of the synthesis of highly hindered peptoids." Biopolymers.[2]
Sources
Technical Support Center: Peptide Synthesis & Small Molecule Activation
Ticket ID: RAC-2CL-PHE-001 Subject: Minimizing Racemization in N-Boc-2-chlorobenzyl-glycine Activation Status: Open / High Priority
Executive Summary
You are encountering a high-risk activation scenario.[1] The substrate N-Boc-2-chlorobenzyl-glycine (chemically synonymous with N-Boc-2-chloro-phenylalanine ) presents a "perfect storm" for racemization:
-
Steric Hindrance: The ortho-chloro substituent creates significant steric bulk, retarding the rate of amine nucleophilic attack.
-
Inductive Effect: The electron-withdrawing chlorine atom increases the acidity of the
-proton. -
Slow Kinetics: The extended lifetime of the activated ester (due to steric hindrance) widens the time window for base-catalyzed proton abstraction or oxazolone formation.
This guide provides a self-validating protocol to mitigate these risks, moving away from standard HATU/DIPEA conditions toward neutral or hindered-base methodologies.
Module 1: Diagnostic & Mechanism (The "Why")
Q: Why is my specific molecule racemizing when standard Phenylalanine does not?
A: Standard Phenylalanine couples rapidly. Your derivative, 2-Cl-Phe , couples slowly due to the ortho-clash. During this delay, the activated species is vulnerable to the Oxazolone (Azlactone) Pathway .
When the carboxylic acid is activated (e.g., by a uronium salt like HATU), the carbonyl oxygen of the carbamate (Boc) group can attack the activated carbonyl, forming a 5-membered oxazolone ring. This ring has a highly acidic
Mechanism of Failure: The Oxazolone Pathway
Figure 1: The kinetic leakage pathway. The ortho-chloro group slows the "Green" path, forcing the molecule down the "Red" racemization path.
Module 2: Reagent Selection (The "What")
Q: Which coupling reagents should I use to prevent this?
A: You must avoid conditions that combine high reactivity with strong bases .
-
AVOID: HATU/HBTU with DIPEA. The guanidinium structure requires base to function, and DIPEA is strong enough to deprotonate the oxazolone.
-
RECOMMENDED: COMU or DIC/Oxyma .
COMU (based on Oxyma) acts as a safer, more soluble, and less racemizing alternative to HATU.[1][2] It shows superior retention of chirality in hindered systems because the leaving group (Oxyma) is less basic than the OBt anion found in HBTU.
Reagent Decision Matrix
| Reagent System | Risk Level | Mechanism Benefit | Recommendation |
| HATU + DIPEA | HIGH | High activation power, but DIPEA causes | DO NOT USE for 2-Cl-Phe. |
| DIC + HOBt | MEDIUM | Neutral conditions (no base required), but activation is slow, allowing time for side reactions. | Use only if Oxyma is unavailable. |
| DIC + Oxyma Pure | LOW | Neutral/Acidic environment. Oxyma suppresses racemization better than HOBt.[1][2] | Excellent choice for solution phase. |
| COMU + TMP | LOWEST | Fast activation (Uronium) but uses TMP (Collidine) , a hindered weak base that cannot abstract the | Gold Standard for this application. |
Module 3: Experimental Protocol (The "How")
Q: What is the exact protocol to couple N-Boc-2-chlorobenzyl-glycine?
A: This protocol uses COMU with 2,4,6-Collidine (TMP) . TMP is a "smart base"—sufficiently basic to drive the coupling but sterically hindered, preventing it from approaching the
Protocol: Low-Racemization Activation
-
Preparation:
-
Dissolve N-Boc-2-Cl-Phe (1.0 equiv) in DMF or NMP (0.1 M concentration).
-
Critical: Cool the solution to 0°C in an ice bath. Low temperature kinetically favors coupling over racemization.
-
-
Activation:
-
Add COMU (1.0 equiv).
-
Add 2,4,6-Collidine (TMP) (1.0 equiv). Do not use excess base.
-
Stir at 0°C for 2–5 minutes. (Do not pre-activate longer than 5 minutes).
-
-
Coupling:
-
Add the amine nucleophile (1.0–1.1 equiv).
-
Allow the reaction to stir at 0°C for 1 hour , then slowly warm to room temperature.
-
Monitor via LCMS. If the reaction stalls, add a second portion of COMU/TMP (0.5 equiv) rather than heating.
-
Why this works:
-
0°C: Reduces the energy available for the deprotonation transition state.
-
Collidine: pKa ~7.4 (vs DIPEA ~10.5). It effectively neutralizes the acid generated but is too bulky to extract the proton from the chiral center.
-
COMU: The morpholino group acts as an internal base/scavenger, often allowing couplings with reduced external base.
Module 4: Quality Control & Analysis
Q: How do I prove I haven't racemized my product?
A: Standard C18 HPLC often cannot separate enantiomers. You must use Chiral HPLC or Marfey's Analysis .
Method A: Marfey's Reagent (FDAA) - The Gold Standard
If you can remove the Boc group, Marfey's reagent converts enantiomers (L and D) into diastereomers, which are easily separable on a standard C18 column.
-
Deprotect: Remove Boc (TFA/DCM) to expose the free amine.
-
Derivatize: React crude amine with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Analyze: Inject on C18 HPLC.
-
L-L Diastereomer: Elutes first (typically).
-
L-D Diastereomer: Elutes later (more hydrophobic interaction).
-
Integration: The ratio of peak areas = Enantiomeric Excess (ee).
-
Analytical Workflow Diagram
Figure 2: Marfey's Analysis workflow allows detection of <1% racemization using standard equipment.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Grounding: Establishes Oxyma/COMU superiority over HOBt/HATU for racemiz
-
Bhushan, R., & Brückner, H. (2004).[3] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.
- Grounding: Validates the analytical protocol for determining enantiomeric purity.
- Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry. Grounding: Supports the use of Collidine (TMP) as a hindered base to prevent alpha-proton abstraction.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives.
- Grounding: Industrial confirmation of Oxyma Pure and Collidine usage for sensitive substr
Sources
Purification challenges of hydrophobic N-Boc-2-chlorobenzyl-glycine peptides
The following technical guide addresses the purification of N-Boc-2-chlorobenzyl-glycine containing peptides. Note that "N-substituted glycines" are technically defined as peptoids .[1][2][3] The presence of the 2-chlorobenzyl side chain (aromatic, halogenated) combined with the N-terminal tert-butyloxycarbonyl (Boc) group creates a highly hydrophobic molecular profile that presents unique challenges in Reverse Phase HPLC (RP-HPLC), primarily related to solubility, aggregation, and column retention.
Topic: Purification of N-Boc-2-chlorobenzyl-glycine Peptides
Scope: Troubleshooting solubility, column fouling, and peak broadening during RP-HPLC.
Core Challenges & Mechanistic Insights
Before attempting purification, understand the physical chemistry governing your molecule:
-
The "Peptoid" Factor: Unlike standard peptides, N-substituted glycines lack an amide proton (
). This prevents backbone hydrogen bonding, leading to high conformational flexibility. However, it also removes a key mechanism for water interaction, making the backbone more lipophilic. -
The "Chlorobenzyl" Factor: The 2-chlorobenzyl group is bulky and highly hydrophobic. The chlorine atom increases lipophilicity (logP) and induces strong
stacking interactions, leading to aggregation that mimics impurities on chromatograms. -
The "Boc" Factor: The Boc group adds significant hydrophobicity to the N-terminus. While generally stable to the 0.1% TFA used in HPLC mobile phases, it renders the molecule less soluble in aqueous buffers compared to the free amine or acetylated forms.
Troubleshooting Guide (Q&A)
Category A: Solubility & Injection[4]
Q1: I cannot dissolve my crude peptide in the starting mobile phase (Water/Acetonitrile). It precipitates or turns cloudy. What should I do? Diagnosis: Hydrophobic collapse. The peptide chains are aggregating to avoid water. Solution: Do not attempt to force dissolution in weak solvents. Use a "Dissolution Cocktail" prior to injection.
-
Dissolve the crude lyophilizate in a minimal volume of HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) or TFE (2,2,2-Trifluoroethanol) . These fluorinated alcohols are potent disruptors of peptide aggregation and
-sheet-like structures.[4] -
Dilute this solution with 50% Acetonitrile/Water (or your mobile phase B) immediately before injection.
-
Limit: Ensure the HFIP content in the final injection is <10% to prevent mobile phase mismatch, which causes peak distortion.
Q2: My sample dissolves in DMSO, but I see a large "solvent front" peak and the peptide smears. Diagnosis: DMSO viscosity and solvent strength mismatch. DMSO is often too strong for the initial gradient conditions, causing the peptide to "surf" the solvent plug rather than interacting with the column. Solution:
-
Switch to DMF (Dimethylformamide) if possible, as it has lower viscosity.
-
If using DMSO, limit injection volume to <1% of the column volume.
-
Best Practice: Use the HFIP/ACN method described in Q1.
Category B: Chromatography & Separation[4][5][6][7][8][9][10]
Q3: The peptide elutes very late (>80% B) or not at all on my C18 column. Diagnosis: Irreversible adsorption. The interaction between the hydrophobic 2-chlorobenzyl groups and the C18 alkyl chains is too strong. Solution: Change the stationary phase chemistry.
-
Switch to C4 (Butyl): Shorter alkyl chains reduce hydrophobic retention, allowing the peptide to elute earlier.
-
Switch to Phenyl-Hexyl: This phase interacts via
stacking. While the 2-chlorobenzyl group is aromatic, the selectivity of Phenyl columns often provides better peak shape for aromatic peptides than the pure hydrophobic interaction of C18. -
Switch to PLRP-S (Polymeric): If silica interactions are suspected (though less likely with Boc-protected amines), polymeric beads withstand higher pH and harsher cleaning.
Q4: The peak is extremely broad or shows "fronting" (shark fin shape). Diagnosis: Aggregation on-column or poor mass transfer. Solution:
-
Temperature: Heat the column to 60°C . This is the single most effective way to sharpen peaks for hydrophobic peptoids. It increases kinetic energy, reducing aggregation and improving diffusion into the pores.
-
Mobile Phase Modifier: Add Isopropanol (IPA) to Mobile Phase B.
-
Standard B: 100% ACN + 0.1% TFA.
-
Modified B: 50% ACN / 50% IPA + 0.1% TFA.
-
Reasoning: IPA has higher eluting strength and better solvating power for lipophilic chains than ACN alone.
-
Q5: Is the Boc group stable in 0.1% TFA during HPLC? Answer: Generally, yes . The Boc group requires strong acid (e.g., 50% TFA or neat TFA) for removal.[5] The kinetic rate of deprotection at 0.1% TFA concentration is negligible over the timescale of a standard HPLC run (20–60 mins).
-
Precaution: Collect fractions into tubes containing a small amount of bicarbonate or immediately lyophilize them to prevent prolonged exposure to acidic conditions in the liquid state.
Recommended Purification Protocol
Workflow: The "Hydrophobic Protocol"
Step 1: System Preparation
-
Column: C4 or Phenyl-Hexyl (5µm particle size, 100Å or 300Å pore size).
-
Temperature: Set column oven to 60°C .
-
Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic chlorobenzyl group).
Step 2: Mobile Phase Setup
-
Solvent A: Milli-Q Water + 0.1% TFA.[4]
-
Solvent B: 60% Acetonitrile / 40% Isopropanol + 0.1% TFA.
-
Note: The addition of IPA is critical for recovery.
-
Step 3: Sample Injection
-
Prepare the Dissolution Cocktail :
-
20% HFIP (to break aggregates).
-
40% Acetonitrile.
-
40% Water.
-
-
Sonicate for 5 minutes. Centrifuge at 10,000 rpm to remove particulates.
Step 4: Gradient Program
-
Start higher than usual to prevent precipitation at the column head.
-
0 min: 30% B
-
5 min: 30% B (Isocratic hold to load sample)
-
35 min: 95% B (Shallow gradient)
-
40 min: 95% B (Wash)
Data Summary & Decision Matrices
Table 1: Solvent Compatibility Matrix
| Solvent | Solubilizing Power | HPLC Compatibility | Risk Factor |
| Water | None | High | Peptide precipitation |
| Acetonitrile (ACN) | Moderate | High | May not dissolve aggregates |
| DMSO | High | Low (Viscosity/UV cutoff) | Peak broadening |
| HFIP | Very High | Moderate (Low %) | Expensive; must dilute |
| Isopropanol (IPA) | High | Moderate (High pressure) | High backpressure |
Visualizing the Purification Logic
The following diagram illustrates the decision process for optimizing the purification of hydrophobic N-Boc peptoids.
Caption: Decision tree for troubleshooting solubility and chromatographic issues with hydrophobic N-Boc peptoids.
References
-
Vertex AI Search. (2024). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. National Institutes of Health (NIH). Available at: [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? (Context on solvent effects and ion pairing). Available at: [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available at: [Link]
-
Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. Available at: [Link]
Sources
- 1. Submonomer synthesis of peptoids containing <i>trans</i>-inducing <i>N</i>-imino- and <i>N</i>-alkylamino-glycines [morressier.com]
- 2. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Strategies for slow acylation kinetics of N-Boc-2-chlorobenzyl-glycine
Technical Support Center: Optimizing Acylation Kinetics of N-Boc-N-(2-chlorobenzyl)glycine
Executive Summary
Issue: Slow acylation kinetics and incomplete coupling of N-Boc-N-(2-chlorobenzyl)glycine . Root Cause: The convergence of N-alkylation and ortho-substitution creates a "steric firewall." The 2-chlorobenzyl group forces the molecule into rigid rotamers (cis/trans amide conformers) that shield the activated carboxylate from nucleophilic attack. Solution Strategy: Shift from standard carbodiimide activation to Acid Fluorides or High-Temperature Uronium protocols.[1] Alternatively, bypass the coupling entirely using the Submonomer Method .
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is this specific glycine derivative so resistant to standard EDC/HOBt coupling?
A: You are fighting two distinct physical forces:
-
N-Alkylation Effect: Unlike standard amino acids, the nitrogen atom carries a bulky benzyl group. This eliminates the N-H proton, preventing the formation of stabilizing hydrogen bonds during the transition state. It also forces the N-Boc group and the benzyl group to compete for space, often twisting the carboxylate out of the optimal plane for activation.
-
Ortho-Chloro Steric Clash: The chlorine atom at the 2-position of the benzyl ring adds significant bulk immediately adjacent to the reaction center. This creates a "conical" exclusion zone, physically blocking the incoming amine nucleophile.
Q2: I’m seeing low yields even with HATU. What is the next step?
A: If HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) fails, the activated ester (OAt ester) is likely too bulky or not reactive enough to overcome the steric barrier. Recommendation: Switch to Acid Fluorides .
-
Why: The acyl fluoride (-COF) is physically smaller than the OAt active ester, allowing it to penetrate the steric shield of the 2-chlorobenzyl group. It is also highly reactive toward amines while being surprisingly stable to hydrolysis.
-
Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .
Q3: Can I use microwave irradiation?
A: Yes, absolutely.
Sterically hindered couplings have high activation energies (
-
Protocol: 75°C for 10–20 minutes is a standard starting point for N-alkylated residues.
-
Caution: While Glycine is achiral (no racemization risk), high temperatures can degrade the N-Boc group or cause premature cleavage if the resin linker is sensitive (e.g., 2-chlorotrityl).
Q4: Is there a way to avoid this coupling step entirely?
A: Yes. The Submonomer Method is often superior for N-substituted glycines (Peptoids).
-
Strategy: Instead of coupling the massive N-Boc-N-(2-Cl-Bn)-Gly-OH, you build it in two steps on the resin:
-
Acylate with Bromoacetic acid (small, fast).
-
Displace the bromide with 2-chlorobenzylamine (nucleophilic substitution).
-
-
See Protocol C below.
Part 2: Strategic Protocols
Protocol A: The "Gold Standard" HATU/HOAt Coupling
Best for: Moderate steric hindrance or when Acid Fluorides are unavailable.
Reagents:
-
Amino Acid: 4.0 eq
-
HATU: 3.9 eq[1]
-
HOAt (Additive): 4.0 eq (Critical for N-alkylated species)
-
DIEA (Base): 8.0 eq[1]
-
Solvent: NMP (N-methylpyrrolidone) – Do not use DMF; NMP solvates aggregated chains better.[1]
Procedure:
-
Dissolve Amino Acid and HATU in minimal NMP.
-
Add DIEA to activate (Solution turns yellow).
-
Pre-activate for only 30-60 seconds. (Longer activation risks guanidinium capping).
-
Microwave: 75°C for 15 minutes.
-
Double Couple: Drain and repeat with fresh reagents.
Protocol B: In-Situ Acid Fluoride Activation (TFFH)
Best for: Extreme steric hindrance (The "Nuclear Option").
Reagents:
-
Amino Acid: 4.0 eq
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): 4.0 eq
-
DIEA: 8.0 eq[1]
-
Solvent: DCM/DMF (1:1) – DCM helps solubilize the acid fluoride intermediate.
Procedure:
-
Dissolve Amino Acid and TFFH in dry DCM/DMF.
-
Add DIEA.
-
Activation: Stir for 5–10 minutes under Nitrogen. (Acid fluorides are stable; allow time for formation).[4]
-
Add mixture to the resin.[1]
-
Allow to react for 2–4 hours at Room Temperature or 20 mins at 60°C (Microwave).
Protocol C: The Submonomer Workaround (Peptoid Synthesis)
Best for: Avoiding the difficult coupling entirely.
Step 1: Bromoacetylation
-
React resin-bound amine with Bromoacetic acid (10 eq) and DIC (11 eq) in DMF.
-
Time: 30 mins at RT. (Reaction is very fast).
Step 2: Amine Displacement
-
React resin with 2-chlorobenzylamine (1.0 M solution in NMP).
-
Time: 1–2 hours at RT or 30 mins at 60°C.
-
Result: You have synthesized the N-(2-chlorobenzyl)glycine residue directly on the chain.
-
Note: You must then Boc-protect the secondary amine if you plan to purify or store, though typically you would just proceed to the next acylation.
Part 3: Quantitative Comparison & Visualization
Table 1: Coupling Efficiency Comparison
| Method | Reagent | Activation Species | Steric Penetration | Risk Profile |
| Standard | HBTU/DIEA | OBt Ester | Low | High failure rate |
| Advanced | HATU/HOAt | OAt Ester | Medium | Good for moderate bulk |
| High-Power | TFFH | Acid Fluoride (-COF) | High | Best for 2-Cl-Bn |
| Alternative | BTC | Acid Chloride (-COCl) | High | Hazardous/Corrosive |
Decision Logic: Optimization Pathway
Caption: Decision matrix for selecting the optimal synthetic pathway based on reagent availability and coupling efficiency.
References
-
Carpino, L. A., et al. (1990). "Acid fluorides: a new class of rapid, racemization-free coupling reagents." Journal of the American Chemical Society.[5]
-
Zuckermann, R. N., et al. (1992).[2] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[5]
-
Albericio, F., & Bomer, J. M. (2008). "Coupling Reagents and Strategies in Peptide Synthesis." Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chlorobenzyl vs. 4-Chlorobenzyl Peptoids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics, peptoids (or oligo-N-substituted glycines) have emerged as a versatile and promising class of molecules for drug discovery and various biological applications.[1][2][3][4] Their inherent resistance to proteolytic degradation, coupled with a straightforward and highly modular synthesis, allows for the creation of vast and diverse chemical libraries.[1][5][6] A crucial aspect of peptoid design is the selection of side chains, as they dictate the overall structure, and consequently, the biological function of the molecule.[1][7][8] This guide provides a comparative analysis of two closely related, yet distinct, peptoid building blocks: 2-chlorobenzyl and 4-chlorobenzyl glycines, focusing on how the isomeric position of the chlorine atom can influence biological activity.
While direct, head-to-head comparative studies on the biological activities of 2-chlorobenzyl and 4-chlorobenzyl peptoids are not extensively documented in publicly available literature, this guide will extrapolate from established principles of peptoid structure-activity relationships (SAR) to provide a framework for such investigations. We will explore the potential implications of this subtle structural change on key biological properties, including antimicrobial and anticancer activities, and provide detailed experimental protocols for their evaluation.
The Significance of Isomeric Substitution in Peptoid Side Chains
The position of a substituent on an aromatic ring can profoundly impact a molecule's physicochemical properties, including its hydrophobicity, electronic distribution, and steric profile. These properties, in turn, are critical determinants of biological activity, influencing how a peptoid interacts with biological membranes, proteins, and other cellular components.
In the case of chlorobenzyl-substituted peptoids, the placement of the chlorine atom at the ortho (2-position) versus the para (4-position) of the benzyl ring can lead to distinct spatial arrangements and electronic characteristics of the side chain.
| Feature | 2-Chlorobenzyl | 4-Chlorobenzyl | Potential Impact on Biological Activity |
| Steric Hindrance | The ortho-chlorine atom is positioned closer to the peptoid backbone, potentially leading to greater steric hindrance. | The para-chlorine atom is located at the end of the side chain, resulting in less steric clash with the backbone. | Steric hindrance can influence the conformational flexibility of the peptoid backbone and its ability to adopt specific secondary structures, which can be crucial for target binding. |
| Electronic Effects | The electron-withdrawing inductive effect of the chlorine atom is more pronounced at the ortho position. | The inductive effect is still present but may be modulated by resonance effects to a different extent than the ortho position. | Changes in the electronic distribution of the aromatic ring can affect cation-π interactions, hydrogen bonding capabilities, and overall polarity, influencing interactions with biological targets. |
| Hydrophobicity | The LogP (a measure of lipophilicity) of 2-chlorotoluene is slightly lower than that of 4-chlorotoluene, suggesting a potential for lower hydrophobicity of the corresponding peptoid side chain. | The LogP of 4-chlorotoluene is slightly higher, suggesting a potential for greater hydrophobicity. | Hydrophobicity is a key driver for membrane insertion and can significantly impact the antimicrobial and cytotoxic activity of peptoids.[1] |
Hypothesized Impact on Biological Activities
Based on the differing physicochemical properties, we can hypothesize how 2-chlorobenzyl and 4-chlorobenzyl peptoids might exhibit divergent biological activities.
Antimicrobial Activity
The antimicrobial activity of many peptoids is attributed to their ability to disrupt bacterial cell membranes.[7][8] This process is often governed by a combination of electrostatic interactions between cationic peptoids and the negatively charged bacterial membrane, followed by the insertion of hydrophobic side chains into the lipid bilayer.
-
4-Chlorobenzyl Peptoids: The potentially higher hydrophobicity of the 4-chlorobenzyl side chain might lead to more efficient membrane insertion and, consequently, more potent antimicrobial activity.
-
2-Chlorobenzyl Peptoids: The steric hindrance from the ortho-chlorine could potentially influence the packing of the peptoid at the membrane interface, which might either enhance or diminish its disruptive capabilities depending on the overall peptoid structure.
Anticancer Activity
The mechanisms of action for anticancer peptoids are diverse and can involve membrane disruption of cancer cells, induction of apoptosis, or inhibition of specific protein-protein interactions.
-
Positional Influence on Target Binding: If the anticancer activity is mediated by binding to a specific protein target, the different steric and electronic profiles of the 2- and 4-chlorobenzyl isomers could lead to significant differences in binding affinity and efficacy. The ortho-substituent in the 2-chlorobenzyl peptoid might act as a "conformational lock," pre-organizing the peptoid into a bioactive conformation, or conversely, it could sterically hinder the interaction with the binding pocket.
Experimental Workflows for Comparative Analysis
To empirically determine the differences in biological activity between 2-chlorobenzyl and 4-chlorobenzyl peptoids, a series of well-defined experiments are necessary.
Peptoid Synthesis
The foundational step is the synthesis of the peptoids. The sub-monomer method is a robust and widely used technique for solid-phase peptoid synthesis.[1][6][9]
Caption: Sub-monomer synthesis workflow for peptoids.
Protocol for Peptoid Synthesis (Sub-monomer Method):
-
Resin Swelling: Swell Rink amide resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Acylation: Acetylate the free amine with a solution of bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC) in DMF.
-
Nucleophilic Displacement: Introduce the desired side chain by reacting the bromoacetylated resin with a solution of either 2-chlorobenzylamine or 4-chlorobenzylamine in N-methyl-2-pyrrolidone (NMP).
-
Repeat: Repeat the acylation and displacement steps to achieve the desired peptoid length.
-
Cleavage: Cleave the final peptoid from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Characterization: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Antimicrobial Activity Assays
A standard method to assess antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol for MIC Assay:
-
Bacterial Culture: Grow the desired bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Peptoid Dilution: Prepare a series of twofold dilutions of the 2-chlorobenzyl and 4-chlorobenzyl peptoids in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the bacteria to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptoid that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Cytotoxicity Assays
It is crucial to assess the toxicity of the peptoids against mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol for MTT Assay:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Peptoid Treatment: Treat the cells with various concentrations of the 2-chlorobenzyl and 4-chlorobenzyl peptoids for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
The subtle change in the position of a chlorine atom on a benzyl side chain of a peptoid has the potential to significantly impact its biological activity. While this guide provides a theoretical framework for comparing 2-chlorobenzyl and 4-chlorobenzyl peptoids, experimental validation is essential. A systematic investigation involving the synthesis of a library of these peptoids with varying lengths and compositions, followed by rigorous biological evaluation, would provide invaluable insights into their structure-activity relationships. Such studies will not only contribute to a deeper understanding of peptoid biology but also pave the way for the rational design of more potent and selective peptoid-based therapeutics.
References
Sources
- 1. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Submonomer synthesis of peptoids containing <i>trans</i>-inducing <i>N</i>-imino- and <i>N</i>-alkylamino-glycines [morressier.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking the Coupling Efficiency of N-Boc-2-chlorobenzyl-glycine versus Glycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for modulating pharmacological properties such as potency, stability, and cell permeability. However, these structurally diverse building blocks, particularly those with significant steric bulk around the alpha-carbon, often present significant challenges during solid-phase peptide synthesis (SPPS), leading to lower coupling efficiencies and the accumulation of deletion impurities. This guide provides a comprehensive framework for benchmarking the coupling efficiency of a sterically hindered glycine derivative, N-Boc-2-chlorobenzyl-glycine, against the archetypal unhindered amino acid, N-Boc-glycine.
The 2-chlorobenzyl group on the α-carbon of glycine introduces substantial steric hindrance, making N-Boc-2-chlorobenzyl-glycine a representative model for assessing the performance of coupling strategies for hindered amino acids. Understanding the quantitative differences in coupling efficiency and identifying optimal reaction conditions are critical for the successful synthesis of complex peptides incorporating such modifications.
The Impact of Steric Hindrance on Peptide Bond Formation
The fundamental challenge in coupling sterically hindered amino acids lies in the reduced accessibility of the reacting functional groups—the incoming Nα-amino group of the resin-bound peptide and the activated carboxyl group of the amino acid in solution.[1][2] This steric clash can significantly slow down the rate of the desired acylation reaction, allowing for competing side reactions or, more commonly, resulting in incomplete coupling. The consequence is the formation of deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing the overall yield.[3]
To overcome these hurdles, specialized coupling reagents and optimized reaction conditions are often necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to form highly reactive activated esters that can facilitate coupling to sterically demanding N-termini.[4][5]
Experimental Design for a Comparative Study
To objectively compare the coupling efficiency of N-Boc-2-chlorobenzyl-glycine and N-Boc-glycine, a well-controlled experimental design is paramount. This involves the synthesis of a model peptide sequence where the test amino acid is incorporated, followed by rigorous analysis of the crude product to quantify the extent of successful coupling.
Model Peptide Sequence
A simple tripeptide, Ac-Ala-X-Phe-NH₂ , is proposed for this study, where X represents either Glycine (Gly) or 2-chlorobenzyl-glycine (Cl-Bzl-Gly). This sequence is short enough to allow for straightforward synthesis and analysis while being sufficiently representative to highlight differences in coupling efficiency. The N-terminal acetylation and C-terminal amidation are common modifications that also simplify analysis.
Experimental Workflow
The following diagram outlines the key stages of the experimental workflow for this comparative study.
Figure 1: Experimental workflow for comparing the coupling efficiency of Boc-Gly-OH and Boc-ClBzlGly-OH.
Detailed Experimental Protocols
The following protocols are based on standard solid-phase peptide synthesis using the Boc/Bzl strategy.[6][7]
Materials and Reagents
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
N-Boc-L-Alanine (Boc-Ala-OH)
-
N-Boc-L-Phenylalanine (Boc-Phe-OH)
-
N-Boc-Glycine (Boc-Gly-OH)
-
N-Boc-2-chlorobenzyl-glycine (Boc-ClBzlGly-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Acetic Anhydride
-
Triisopropylsilane (TIS)
-
HPLC grade water and acetonitrile
Step 1: Resin Swelling and First Amino Acid Loading
-
Place Rink Amide resin (e.g., 0.2 mmol) in a reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF.
-
Perform the first coupling of Boc-Phe-OH (4 equivalents) using HBTU (4 equivalents) and DIEA (8 equivalents) in DMF. Agitate for 2 hours.
-
Monitor the coupling using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8][9][10]
-
Wash the resin extensively with DMF and DCM.
Step 2: Boc Deprotection and Neutralization
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the 50% TFA/DCM treatment for 20 minutes.[6]
-
Wash the resin with DCM, isopropanol, and then DCM.
-
Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).[11]
-
Wash the resin with DMF.
Step 3: Coupling of the Test Amino Acid (X)
This step is performed under three different conditions:
-
Condition A (Control): Couple Boc-Gly-OH (4 eq.) using HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 1 hour.
-
Condition B (Standard for Hindered): Couple Boc-ClBzlGly-OH (4 eq.) using HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 2 hours.
-
Condition C (Optimized for Hindered): Couple Boc-ClBzlGly-OH (4 eq.) using HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 2 hours.
For each condition, monitor the reaction progress with the Kaiser test after the specified time. If the test is positive (blue beads), indicating incomplete coupling, a second coupling can be performed.
Step 4: Peptide Elongation and Capping
-
After coupling of the test amino acid, repeat the Boc deprotection and neutralization steps as described in Step 2.
-
Couple Boc-Ala-OH (4 eq.) using HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 1 hour.
-
Perform a final Boc deprotection.
-
For N-terminal acetylation, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
Step 5: Cleavage and Work-up
-
Wash the acetylated peptide-resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Step 6: Analysis by RP-HPLC and Mass Spectrometry
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water with 0.1% TFA.[12]
-
Monitor the elution profile at 220 nm.
-
Identify the peaks corresponding to the desired product (Ac-Ala-X-Phe-NH₂) and the deletion product (Ac-Ala-Phe-NH₂) by mass spectrometry.
-
Calculate the coupling efficiency by determining the relative peak areas of the desired product and the deletion product.
Coupling Efficiency (%) = [Area of Desired Product / (Area of Desired Product + Area of Deletion Product)] x 100
Expected Results and Data Presentation
The coupling efficiency is expected to vary significantly across the different conditions. Boc-Gly-OH under standard conditions should exhibit near-quantitative coupling. In contrast, Boc-ClBzlGly-OH is anticipated to show lower efficiency with HBTU, which should be improved by using the more potent coupling reagent, HATU.
Table 1: Expected Coupling Efficiencies
| Condition | Amino Acid (X) | Coupling Reagent | Expected Coupling Efficiency (%) | Primary Impurity |
| A | Glycine | HBTU | >99% | Minimal |
| B | 2-chlorobenzyl-glycine | HBTU | 70-85% | Ac-Ala-Phe-NH₂ (Deletion) |
| C | 2-chlorobenzyl-glycine | HATU | >95% | Minimal |
Table 2: Qualitative Kaiser Test Results
| Condition | Amino Acid (X) | Coupling Reagent | Expected Kaiser Test Result (after coupling) |
| A | Glycine | HBTU | Yellow (Negative) |
| B | 2-chlorobenzyl-glycine | HBTU | Light Blue (Slightly Positive) |
| C | 2-chlorobenzyl-glycine | HATU | Yellow (Negative) |
Causality and Interpretation
The expected lower coupling efficiency for N-Boc-2-chlorobenzyl-glycine with HBTU is a direct consequence of the steric hindrance imposed by the 2-chlorobenzyl group. This bulky substituent impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.
The anticipated improvement with HATU stems from its ability to form a more reactive OAt-ester intermediate.[4] This increased reactivity can overcome the steric barrier, leading to a more complete and faster coupling reaction. This highlights the importance of selecting the appropriate coupling reagent based on the steric demands of the amino acid being incorporated.
Conclusion
This guide provides a robust experimental framework for the quantitative comparison of coupling efficiencies between a sterically unhindered and a hindered glycine derivative. By following these protocols, researchers can generate reliable data to inform their strategies for synthesizing peptides containing unnatural, sterically demanding amino acids. The principles and methodologies described herein are broadly applicable to the evaluation of other challenging amino acid couplings in solid-phase peptide synthesis. The successful incorporation of such modified residues is a critical step in the development of next-generation peptide therapeutics.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Verma, D., et al. (2020). A review on various colorimetric tests for the monitoring of solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5225-5228.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- SYNFORM. (2017). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme Chemistry.
-
AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]
- Kent, S. B., et al. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 116(48), 23975-23980.
- JoVE. (2012). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (63), e3761.
- Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Dudley, G. B., et al. (2012). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 77(18), 7866-7872.
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2012). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 869, 447–489.
- Hou, X., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(12), 1771–1779.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
-
The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
- Wang, K. T., et al. (1996). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 61(26), 9429–9433.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Weinreb, S. M., & Epling, G. A. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- O'Donoghue, M. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8481–8488.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Ranu, B. C., & Dey, S. S. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(11), 4125–4152.
- Pentelute, B. L., et al. (2023). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides.
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Wikipedia. (n.d.). CS gas. Retrieved from [Link]
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
Sources
- 1. pnas.org [pnas.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 12. almacgroup.com [almacgroup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
